molecular formula C19H18N2O4S B2692010 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide CAS No. 942006-97-5

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide

Cat. No.: B2692010
CAS No.: 942006-97-5
M. Wt: 370.42
InChI Key: WKVINJKTPIWKDB-UHFFFAOYSA-N
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Description

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 g/mol.

Preparation Methods

One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high purity and yield.

Chemical Reactions Analysis

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

    Industry: It can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: Known for its biological activities and therapeutic potential.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and applications.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-24-12-6-8-13(9-7-12)26-11-10-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVINJKTPIWKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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